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Compound of Interest

Compound Name: Isocudraniaxanthone B

Cat. No.: B15592998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isocudraniaxanthone B is a xanthone derivative isolated from the plant species Calophyllum

caledonicum and Garcinia vieillardii. This natural product has garnered interest within the

scientific community due to its potential biological activities. Accurate structural elucidation and

characterization are paramount for any further investigation into its pharmacological properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous determination of the chemical structure of natural products. This document

provides detailed ¹H and ¹³C NMR assignments for Isocudraniaxanthone B, along with a

comprehensive experimental protocol for data acquisition, catering to researchers in natural

product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure
Figure 1: Chemical Structure of Isocudraniaxanthone B (C₁₉H₁₈O₆).

¹H and ¹³C NMR Spectral Data Assignments
The ¹H and ¹³C NMR spectral data for Isocudraniaxanthone B, isolated from Garcinia

vieillardii, were reported by Hay, A.-E., et al. in Life Sciences (2004).[1] The assignments are

summarized in the tables below.
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Table 1: ¹H NMR Spectral Data of Isocudraniaxanthone B (500 MHz, CDCl₃)

Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 6.23 s

7 7.32 d 8.9

8 6.82 d 8.9

1-OH 13.51 s

3-OCH₃ 3.82 s

4' 6.05 dd 17.5, 10.8

5'a 5.15 d 10.8

5'b 5.17 d 17.5

2', 3' 1.45 s

Table 2: ¹³C NMR Spectral Data of Isocudraniaxanthone B (125 MHz, CDCl₃)
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Atom No. Chemical Shift (δ, ppm)

1 161.5

1a 157.0

2 97.8

3 166.3

4 107.9

4a 155.4

5 143.9

5a 112.5

6 137.9

7 121.7

8 115.1

8a 103.8

9 181.9

3-OCH₃ 56.1

1' 42.1

2' 27.2

3' 27.2

4' 145.4

5' 112.2

Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of

xanthones like Isocudraniaxanthone B. This protocol is based on standard practices for

natural product analysis.
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1. Sample Preparation

Sample Purity: Ensure the isolated Isocudraniaxanthone B is of high purity (>95%), as

impurities can complicate spectral interpretation. Purity can be assessed by High-

Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Sample Quantity: Weigh approximately 5-10 mg of the purified compound.

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform

(CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar natural products and

is referenced in the source literature. Ensure the solvent is of high isotopic purity.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts (δ = 0.00 ppm). Modern NMR instruments often use the

residual solvent peak for referencing.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for

elucidating the structure of complex molecules.

¹H NMR Experiment:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

is typically used.

Acquisition Parameters:

Spectral Width: ~16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay (d1): 1-5 seconds
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Number of Scans: 16-64, depending on the sample concentration.

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an

exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise

ratio. Phase and baseline correct the spectrum.

¹³C NMR Experiment:

Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect

(NOE) (e.g., 'zgpg30' on Bruker instruments) is standard.

Acquisition Parameters:

Spectral Width: ~200-240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay (d1): 2-5 seconds

Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance and requires

more scans to achieve an adequate signal-to-noise ratio.

Processing: Apply a Fourier transform to the FID with an exponential window function (line

broadening of ~1-2 Hz). Phase and baseline correct the spectrum.

2D NMR Experiments (for structural confirmation):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin

systems and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.
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Workflow for Xanthone Identification
The following diagram illustrates the general workflow from the isolation of a xanthone like

Isocudraniaxanthone B to its structural elucidation using NMR spectroscopy.
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Caption: Workflow for the isolation and structural elucidation of Isocudraniaxanthone B.
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Data Interpretation and Structural Confirmation
The assigned ¹H and ¹³C NMR data are consistent with the proposed structure of

Isocudraniaxanthone B. The downfield singlet at 13.51 ppm in the ¹H NMR spectrum is

characteristic of a chelated hydroxyl group at position 1. The aromatic protons at 7.32 and 6.82

ppm show ortho-coupling, confirming the substitution pattern on the B-ring. The signals

corresponding to the 1,1-dimethylallyl group are also clearly identifiable. In the ¹³C NMR

spectrum, the signal at 181.9 ppm is typical for a xanthone carbonyl carbon. The remaining

aromatic and aliphatic carbon signals are in agreement with the proposed structure. For

unambiguous assignment, 2D NMR experiments such as HMBC are essential to establish the

connectivity between the different structural fragments.

Conclusion
This application note provides a concise yet comprehensive overview of the ¹H and ¹³C NMR

assignments and a standardized protocol for the spectroscopic analysis of

Isocudraniaxanthone B. The provided data and methodologies will serve as a valuable

resource for researchers working on the isolation, characterization, and further development of

this and related xanthone compounds. Adherence to rigorous experimental protocols is crucial

for obtaining high-quality, reproducible data essential for structural confirmation and

subsequent scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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